3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride
Description
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is a small-molecule compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a (furan-2-yl)methanesulfonyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
The furan moiety introduces aromaticity and π-electron density, which may facilitate interactions with biological targets via π-π stacking or hydrogen bonding. The sulfonyl group contributes to polarity and hydrogen-bond acceptor capacity, influencing pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.ClH/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7;/h1-3,8-9H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQNFMLJBAVQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride generally follows a multi-step process:
Preparation of Furan-2-yl Methanesulfonyl Chloride
The key intermediate, furan-2-yl methanesulfonyl chloride, is typically synthesized by chlorination of furan-2-yl methanesulfonic acid using oxalyl chloride in an inert solvent such as tetrahydrofuran (THF) with catalytic N,N-dimethylformamide (DMF) at low temperatures (0 to -20 °C). This reaction proceeds with high efficiency, yielding the sulfonyl chloride as a white crystalline solid after purification by crystallization or filtration.
| Parameter | Conditions | Outcome |
|---|---|---|
| Reagents | Furan-2-yl methanesulfonic acid, oxalyl chloride, DMF | Sulfonyl chloride intermediate |
| Solvent | Tetrahydrofuran (THF) | Inert medium |
| Temperature | 0 to -20 °C | Controlled to avoid side reactions |
| Reaction Time | 4 to 16 hours | Complete conversion |
| Yield | Typically 70-85% | High purity product |
This method is adapted from similar sulfonyl chloride preparations documented for related aryl methanesulfonyl chlorides.
Sulfonylation of Azetidine
The sulfonyl chloride intermediate is then reacted with azetidine to form the sulfonamide linkage. The reaction is generally carried out in an inert solvent such as ethanol or methanol, often in the presence of a base like sodium hydrogen carbonate or an alkali metal hydroxide to neutralize the generated hydrochloric acid and drive the reaction to completion.
| Parameter | Conditions | Outcome |
|---|---|---|
| Reagents | Azetidine, furan-2-yl methanesulfonyl chloride | 3-[(Furan-2-yl)methanesulfonyl]azetidine (free base) |
| Solvent | Ethanol or methanol | Inert solvent |
| Base | Sodium hydrogen carbonate or alkali metal hydroxide | Neutralizes HCl byproduct |
| Temperature | Room temperature to reflux (20 °C to boiling solvent) | Optimized for reaction rate |
| Reaction Time | Several hours (typically 4-12 h) | Complete sulfonylation |
| Yield | Moderate to high (50-90%) | Purified by recrystallization or chromatography |
This step is analogous to sulfonylation procedures described for azetidine derivatives and other heterocyclic amines in patent literature.
Formation of Hydrochloride Salt
The free base sulfonamide is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ethereal HCl. This step enhances the compound's stability, crystallinity, and solubility properties.
| Parameter | Conditions | Outcome |
|---|---|---|
| Reagents | 3-[(Furan-2-yl)methanesulfonyl]azetidine, HCl | Hydrochloride salt |
| Solvent | Ethanol or ether | Facilitates salt formation |
| Temperature | 0 to room temperature | Controlled to avoid decomposition |
| Reaction Time | 1-3 hours | Complete salt formation |
| Yield | Quantitative or near quantitative | Crystalline hydrochloride salt |
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Sulfonyl chloride synthesis | Furan-2-yl methanesulfonic acid, oxalyl chloride, DMF | THF | 0 to -20 °C | 70-85 | Crystalline sulfonyl chloride intermediate |
| 2. Sulfonylation of azetidine | Azetidine, sulfonyl chloride, NaHCO3 or base | Ethanol/methanol | RT to reflux | 50-90 | Formation of sulfonamide linkage |
| 3. Hydrochloride salt formation | Sulfonamide, HCl | Ethanol/ether | 0 to RT | ~100 | Stable hydrochloride salt formation |
Research Findings and Optimization
- The use of low temperatures during sulfonyl chloride formation minimizes side reactions and improves yield.
- Employing sodium hydrogen carbonate during sulfonylation avoids over-acidification and promotes cleaner reactions.
- The hydrochloride salt form exhibits enhanced stability suitable for pharmaceutical applications.
- Reaction times and temperatures can be adjusted to optimize yield and purity depending on scale and equipment.
- Analytical data such as NMR, IR, and elemental analysis confirm the structural integrity of the final compound.
Chemical Reactions Analysis
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds related to azetidine derivatives may possess antiviral properties. For instance, azetidine-based compounds have been studied for their potential to treat respiratory syncytial virus (RSV) infections. The structural modifications and interactions of these compounds with viral proteins are crucial for their efficacy . The presence of the furan ring in 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride may enhance its interaction with viral targets, making it a candidate for further investigation in antiviral drug development.
Anti-inflammatory Effects
The furan moiety is known for its bioactive properties, including anti-inflammatory effects. Studies have shown that furan derivatives can modulate inflammatory pathways and exhibit antioxidant activities . The compound's ability to scavenge free radicals could be harnessed in developing treatments for inflammatory diseases, making it a valuable addition to therapeutic regimens targeting conditions like arthritis or asthma.
Enzyme Inhibition
The compound may also serve as an inhibitor of specific enzymes involved in disease processes. For example, azetidine derivatives have been identified as inhibitors of mitogen-activated protein kinase (MEK), which plays a role in cell proliferation and survival . This inhibition could be beneficial in treating proliferative diseases such as cancer.
Building Block for Complex Molecules
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride can act as a versatile building block in organic synthesis. Its sulfonamide group allows for further functionalization, enabling the synthesis of more complex organosulfur compounds . This versatility is critical in developing new materials and pharmaceuticals.
Synthesis of Sulfinates
The compound can be utilized in the synthesis of sodium sulfinates, which are important intermediates in organic chemistry. These sulfinates can undergo various reactions to form valuable organosulfur compounds, expanding the toolkit available for synthetic chemists .
Case Study: Antiviral Research
A study involving azetidine derivatives demonstrated promising results against RSV, highlighting the importance of structural features such as the furan ring in enhancing antiviral activity . The study provided insights into how modifications to the azetidine scaffold can lead to improved interactions with viral proteins.
Case Study: Anti-inflammatory Mechanisms
Research on furan derivatives has shown their effectiveness in reducing oxidative stress in cellular models, suggesting that compounds like 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride could be explored for their therapeutic potential against oxidative stress-related conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Type | Key Features |
|---|---|---|---|---|---|
| 3-[(Furan-2-yl)methanesulfonyl]azetidine HCl | Not Provided | C₈H₁₂ClNO₃S | ~245.7 | Furan-2-ylmethanesulfonyl | Aromatic group, π-π interactions |
| 3-(Methylsulfonyl)azetidine hydrochloride | 1400764-60-4 | C₄H₁₀ClNO₂S | 171.65 | Methylsulfonyl | Compact, high solubility |
| 3-(Isopropylsulfonyl)azetidine hydrochloride | 1864064-12-9 | C₆H₁₄ClNO₂S | 199.69 | Isopropylsulfonyl | Bulky, enhanced lipophilicity |
| 3-(Difluoromethyl)azetidine hydrochloride | 1354792-76-9 | C₄H₇ClF₂N | 158.56 | Difluoromethyl | Fluorine-induced polarity |
| 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 | C₅H₁₂ClNO | 149.61 | Methoxymethyl | Ether linkage, moderate polarity |
Key Comparisons:
Substituent Size and Lipophilicity :
- The furan-containing compound has the largest substituent (furan-2-ylmethanesulfonyl), contributing to higher molecular weight (~245.7) compared to analogs like 3-(methylsulfonyl)azetidine HCl (171.65) . The aromatic furan increases lipophilicity relative to alkyl sulfonyl groups but may reduce aqueous solubility due to steric bulk.
- Isopropylsulfonyl (199.69 g/mol) and difluoromethyl (158.56 g/mol) analogs illustrate how branched or fluorinated groups balance lipophilicity and polarity .
Electronic Effects: The sulfonyl group in all compounds acts as a strong electron-withdrawing group, enhancing stability and hydrogen-bonding capacity. Fluorinated derivatives (e.g., 3-(difluoromethyl)azetidine HCl) leverage fluorine’s electronegativity to modulate polarity and metabolic stability .
Biological Implications :
- The furan moiety may engage in specific interactions with therapeutic targets, such as enzymes or receptors requiring aromatic recognition sites. For example, ranitidine-related compounds with furanyl groups target histamine H2 receptors .
- Methylsulfonyl and methoxymethyl analogs (similarity scores 0.86–0.74) prioritize solubility and synthetic accessibility, making them candidates for early-stage optimization .
Synthetic Complexity :
- Introducing the furan-2-ylmethanesulfonyl group likely requires multi-step synthesis, including sulfonylation and furan coupling, whereas alkyl sulfonyl derivatives (e.g., methyl or isopropyl) are more straightforward to prepare .
Biological Activity
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, a methanesulfonyl group, and an azetidine structure. Its molecular formula is CHNOSCl, and it exhibits properties that make it suitable for various biological applications.
The biological activity of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl group is known to enhance the compound's reactivity, allowing it to participate in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator for certain receptors, affecting signal transduction processes.
Biological Activity
Research indicates that 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in cellular models, indicating possible therapeutic applications in inflammatory diseases.
- Anticancer Properties : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Cytotoxicity against cancer cells |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that treatment with 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
Case Study 3: Cancer Cell Line Testing
The compound was tested on various cancer cell lines (e.g., MCF-7, HeLa) where it exhibited dose-dependent cytotoxicity. IC50 values ranged from 20 to 50 µM, indicating promising anticancer activity.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis can involve coupling azetidine derivatives with furan-containing sulfonyl chlorides under controlled conditions. Optimization may employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry. For example, flow-chemistry approaches (as used in diphenyldiazomethane synthesis) enhance reproducibility and scalability . Purification often involves gradient HPLC to isolate intermediates, with purity validated via NMR and mass spectrometry .
Q. How can the purity and stability of this compound be rigorously assessed under varying storage conditions?
- Methodological Answer : Stability studies should monitor degradation under thermal, photolytic, and hydrolytic stress. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC-UV or LC-MS analysis can identify degradation products . Purity thresholds (e.g., ≥98%) should align with pharmacopeial standards, with residual solvents quantified via GC-MS .
Advanced Research Questions
Q. What advanced spectroscopic and crystallographic techniques resolve structural ambiguities in 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride?
- Methodological Answer : X-ray crystallography (as applied to furan-pyrazole sulfonamides) provides definitive stereochemical data . Dynamic NMR (e.g., NOESY) can clarify conformational dynamics in solution, while FT-IR and Raman spectroscopy validate sulfonyl and azetidine ring vibrations .
Q. How does the furan moiety influence biological activity, and what assays evaluate its interaction with target proteins?
- Methodological Answer : The furan group may participate in π-π stacking or hydrogen bonding with enzymes. In vitro assays (e.g., enzyme inhibition kinetics using VEGFR2/KDR models ) or cellular uptake studies (via fluorescence tagging) can quantify target engagement. Molecular docking simulations (using software like AutoDock) predict binding modes .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions, predicting sites for electrophilic/nucleophilic attack. Solvent effects can be simulated using COSMO-RS, while transition-state analysis identifies kinetic barriers in sulfonylation reactions .
Data Contradiction & Reproducibility
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer : Discrepancies often arise from differing analytical conditions. Standardize measurements using USP/Ph.Eur. protocols:
- Solubility : Shake-flask method with HPLC quantification across pH 1–13 buffers .
- logP : Reverse-phase HPLC retention time correlation with reference standards .
- Inter-laboratory validation (e.g., via ICH guidelines) ensures reproducibility .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., in-line FT-IR) for real-time monitoring. Statistical process control (SPC) charts track critical quality attributes (CQAs) like yield and impurity profiles .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Purity | HPLC-UV (C18 column) | ≥98% (area normalization) | |
| Melting Point | Differential Scanning Calorimetry | 180–185°C (dec.) | |
| logP (Predicted) | DFT/QSAR modeling | 1.2–1.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
